molecular formula C6H7F3IN3O2S B6350639 5-Iodo-N,N-dimethyl-3-(trifluoromethyl)-1H-pyrazole-1-sulfonamide CAS No. 1408279-64-0

5-Iodo-N,N-dimethyl-3-(trifluoromethyl)-1H-pyrazole-1-sulfonamide

Cat. No.: B6350639
CAS No.: 1408279-64-0
M. Wt: 369.11 g/mol
InChI Key: GHNKUONXLDQQHZ-UHFFFAOYSA-N
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Description

5-Iodo-N,N-dimethyl-3-(trifluoromethyl)-1H-pyrazole-1-sulfonamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features an iodine atom, a trifluoromethyl group, and a sulfonamide group attached to a pyrazole ring, making it a subject of interest in chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-N,N-dimethyl-3-(trifluoromethyl)-1H-pyrazole-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common method includes the iodination of a pyrazole derivative followed by the introduction of the trifluoromethyl group and the sulfonamide group under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to maximize efficiency. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-N,N-dimethyl-3-(trifluoromethyl)-1H-pyrazole-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the iodine atom.

Scientific Research Applications

5-Iodo-N,N-dimethyl-3-(trifluoromethyl)-1H-pyrazole-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism by which 5-Iodo-N,N-dimethyl-3-(trifluoromethyl)-1H-pyrazole-1-sulfonamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group and sulfonamide moiety play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Iodo-N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine
  • 5-Iodo-N,N-dimethyl-3-(trifluoromethyl)benzene-1-sulfonamide

Uniqueness

Compared to similar compounds, 5-Iodo-N,N-dimethyl-3-(trifluoromethyl)-1H-pyrazole-1-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrazole ring, along with the trifluoromethyl and sulfonamide groups, makes it particularly versatile for various applications.

Properties

IUPAC Name

5-iodo-N,N-dimethyl-3-(trifluoromethyl)pyrazole-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3IN3O2S/c1-12(2)16(14,15)13-5(10)3-4(11-13)6(7,8)9/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHNKUONXLDQQHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1C(=CC(=N1)C(F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3IN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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